1,4-Diethyl3-amino-2,2-difluorobutanedioatehydrochloride
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Overview
Description
1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride is a chemical compound with the molecular formula C8H14ClF2NO4. It is known for its unique structure, which includes both amino and difluoro groups, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the diethyl ester: This step involves the esterification of a suitable dicarboxylic acid.
Introduction of the difluoro groups: This is achieved through fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST).
Formation of the hydrochloride salt: This final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino or difluoro groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1,4-diethyl 3-amino-2,2-difluorobutanedioate
- 1,4-diethyl 3-amino-2,2-difluorobutanedioate sulfate
- 1,4-diethyl 3-amino-2,2-difluorobutanedioate phosphate
Uniqueness
1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H14ClF2NO4 |
---|---|
Molecular Weight |
261.65 g/mol |
IUPAC Name |
diethyl 3-amino-2,2-difluorobutanedioate;hydrochloride |
InChI |
InChI=1S/C8H13F2NO4.ClH/c1-3-14-6(12)5(11)8(9,10)7(13)15-4-2;/h5H,3-4,11H2,1-2H3;1H |
InChI Key |
UAIDVKRXTSOBNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)(F)F)N.Cl |
Origin of Product |
United States |
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